The development of CEP-37440 likely involves collaboration between academic institutions and pharmaceutical companies focusing on drug discovery. Such compounds are often derived from extensive screening processes aimed at identifying novel agents with desirable pharmacological properties.
CEP-37440 can be classified based on its chemical structure and biological activity. It may fall under categories such as:
The synthesis of CEP-37440 would involve several steps, generally including:
The exact synthetic route for CEP-37440 would depend on its specific structure. Typical methods may include:
The molecular structure of CEP-37440 is crucial for understanding its function. Key aspects include:
Molecular data such as bond lengths, angles, and dihedral angles are essential for predicting reactivity and interaction with biological targets.
CEP-37440 may participate in various chemical reactions relevant to its application:
Understanding the kinetics and thermodynamics of these reactions is essential for optimizing the compound’s performance as a drug candidate.
The mechanism of action describes how CEP-37440 exerts its effects at the molecular level:
Quantitative data from assays measuring binding affinity, efficacy, and downstream effects are critical for establishing the compound's pharmacodynamics.
Understanding the physical and chemical properties of CEP-37440 is vital for its development:
Properties such as melting point, boiling point, and spectral data (UV/Vis, IR) help characterize the compound.
CEP-37440 may have several scientific uses:
CEP-37440 is a potent, orally active small-molecule inhibitor targeting both Focal Adhesion Kinase 1 (PTK2) and Anaplastic Lymphoma Kinase with half-maximal inhibitory concentration values of 2.3 nM and 3.5 nM, respectively [1] [4] [8]. This high-affinity inhibition originates from CEP-37440's specific molecular interactions within the adenosine triphosphate-binding pockets of both kinases. The compound features a 2,4-diarylaminopyrimidine core structure that enables competitive adenosine triphosphate displacement, with its chloro-substituted pyrimidine moiety forming critical hydrogen bonds with hinge region residues (Cys1065 in Anaplastic Lymphoma Kinase; Glu506 in Focal Adhesion Kinase 1) [1] [8]. The extended benzo[7]annulenyl group enhances hydrophobic interactions with the gatekeeper residues (Leu1196 in Anaplastic Lymphoma Kinase; Leu553 in Focal Adhesion Kinase 1), while the piperazinyl-ethanol tail optimizes solubility and mediates additional polar contacts with the solvent-accessible region [4] [5]. This balanced molecular architecture enables CEP-37440 to achieve >100-fold selectivity for Focal Adhesion Kinase 1/Anaplastic Lymphoma Kinase over other kinases such as Insulin-like Growth Factor 1 Receptor and c-MET, minimizing off-target effects [1].
Table 1: Structural and Biochemical Properties of CEP-37440
Property | Focal Adhesion Kinase 1 Inhibition | Anaplastic Lymphoma Kinase Inhibition |
---|---|---|
IC₅₀ (nM) | 2.3 | 3.5 |
Key Binding Residues | Glu506, Leu553 | Cys1065, Leu1196 |
Selectivity Ratio (vs. Kinome) | >100-fold | >100-fold |
Autophosphorylation Site | Tyr397 | Tyr1604 |
Molecular Weight (Da) | 580.12 | 580.12 |
The dual kinase inhibition by CEP-37440 disrupts multiple oncogenic pathways simultaneously, creating synergistic antitumor effects within the tumor microenvironment. Focal Adhesion Kinase 1 blockade directly suppresses phosphoinositide 3-kinase/protein kinase B pathway activation by reducing phosphatidylinositol 3,4,5-trisphosphate production and protein kinase B phosphorylation at Ser473 [9]. Concurrent Anaplastic Lymphoma Kinase inhibition attenuates rat sarcoma virus/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling, leading to downregulation of cyclin D1 and myc proto-oncogene protein expression [1] [6]. This coordinate suppression results in:
Table 2: Tumor Microenvironment Modulation Through Pathway Inhibition
Affected Pathway | Key Molecular Changes | Functional Consequences |
---|---|---|
Phosphoinositide 3-kinase/Protein Kinase B | ↓ Phosphatidylinositol 3,4,5-trisphosphate↓ p-Protein Kinase B (Ser473) | Reduced cell survivalIncreased anoikis |
Rat Sarcoma Virus/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase | ↓ Cyclin D1↓ myc proto-oncogene protein | Cell cycle arrestProliferation inhibition |
Transforming Growth Factor Beta Signaling | ↓ Transforming Growth Factor Beta 1↑ Dickkopf-related protein 3 | Impaired fibroblast activationReduced immune evasion |
Extracellular Matrix Remodeling | ↓ Matrix Metalloproteinase 3↑ Tissue Factor Pathway Inhibitor 2 | Decreased invasionBasement membrane stabilization |
CEP-37440 significantly impedes metastatic progression by disrupting integrin-dependent adhesion machinery and cadherin switching. Focal Adhesion Kinase 1 inhibition directly destabilizes focal adhesion complexes by preventing autophosphorylation at Tyr397, which is essential for recruiting Src homology 2 domain-containing proteins like Src and phosphatidylinositol 3-kinase [1] [9]. This molecular disruption causes:
Table 3: Adhesion Molecule Regulation by CEP-37440
Adhesion Process | Molecular Targets | Functional Impact on Metastasis |
---|---|---|
Focal Adhesion Assembly | ↓ Phospho-Focal Adhesion Kinase 1 (Tyr397)↓ Talin-vinculin clustering | Reduced adhesion stabilityImpaired traction force generation |
Cadherin Switching | ↑ Epithelial cadherin↓ Neural cadherin↓ β-catenin phosphorylation | Maintained epithelial cohesionBlocked mesenchymal transition |
Extracellular Matrix Engagement | ↓ Integrin α5β1 activation↓ Fibronectin fibrillogenesis | Weakened endothelial adhesionImpaired stromal invasion |
Trans-endothelial Migration | ↓ Neural cadherin/neural cadherin homotypic binding↓ Actin polymerization | Reduced extravasation efficiencyDeferred metastatic niche formation |
The multi-targeted inhibition of both Focal Adhesion Kinase 1 and Anaplastic Lymphoma Kinase creates complementary barriers against metastatic dissemination by simultaneously targeting intracellular signaling cascades (phosphoinositide 3-kinase/protein kinase B, rat sarcoma virus/rapidly accelerated fibrosarcoma/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase) and extracellular adhesion machinery (integrins, cadherins). This dual mechanism explains CEP-37440's superior efficacy over selective Focal Adhesion Kinase 1 inhibitors in preclinical models of highly metastatic cancers [1] [6] [8].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4